N-(Pyridazin-3-yl)-1H-benzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Pyridazin-3-yl)-1H-benzimidazol-2-amine is a heterocyclic compound that combines the structural features of pyridazine and benzimidazole. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both pyridazine and benzimidazole rings endows it with unique physicochemical properties, making it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridazin-3-yl)-1H-benzimidazol-2-amine typically involves the condensation of a pyridazine derivative with a benzimidazole precursor. One common method is the reaction of 3-chloropyridazine with 2-aminobenzimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Pyridazin-3-yl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine or benzimidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-(Pyridazin-3-yl)-1H-benzimidazol-2-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of N-(Pyridazin-3-yl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of key enzymes in metabolic pathways or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities with N-(Pyridazin-3-yl)-1H-benzimidazol-2-amine.
Benzimidazole Derivatives: Compounds such as benzimidazole-based antifungal agents and proton pump inhibitors are structurally related.
Uniqueness
This compound is unique due to the combination of pyridazine and benzimidazole rings, which imparts distinct physicochemical properties and biological activities. This dual-ring structure enhances its potential as a versatile scaffold for drug development and other applications.
Properties
CAS No. |
88002-37-3 |
---|---|
Molecular Formula |
C11H9N5 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
N-pyridazin-3-yl-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C11H9N5/c1-2-5-9-8(4-1)13-11(14-9)15-10-6-3-7-12-16-10/h1-7H,(H2,13,14,15,16) |
InChI Key |
LJULDFZUUYVXHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC3=NN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.